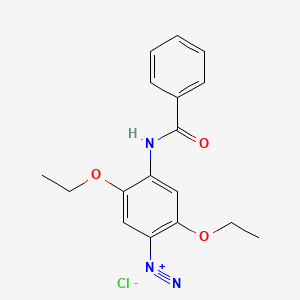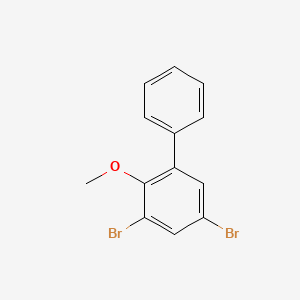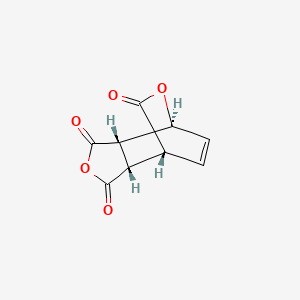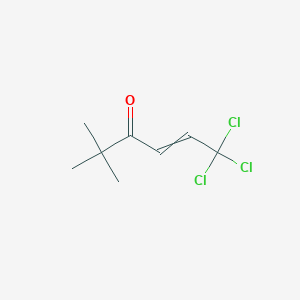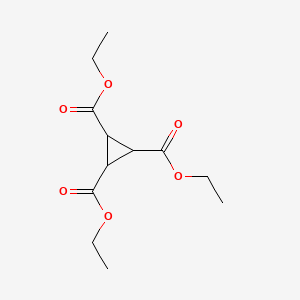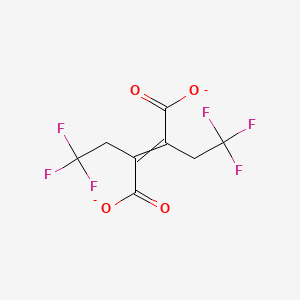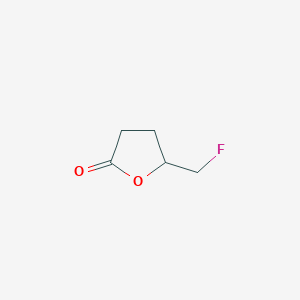
5-(Fluoromethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Fluoromethyl)oxolan-2-one: is a chemical compound with the molecular formula C5H7FO2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Fluoromethyl)oxolan-2-one typically involves the fluorination of oxolan-2-one derivatives. One common method is the reaction of oxolan-2-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 5-(Fluoromethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted oxolan-2-one derivatives.
Scientific Research Applications
Chemistry: 5-(Fluoromethyl)oxolan-2-one is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of fluorinated molecules on biological systems. It can serve as a model compound for understanding the interactions of fluorinated molecules with enzymes and other biomolecules .
Medicine: Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 5-(Fluoromethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Oxolan-2-one (Butyrolactone): The non-fluorinated parent compound.
5-(Chloromethyl)oxolan-2-one: A chlorinated analog.
5-(Bromomethyl)oxolan-2-one: A brominated analog.
Uniqueness: 5-(Fluoromethyl)oxolan-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological molecules, enhancing the compound’s stability and bioavailability compared to its non-fluorinated and halogenated analogs .
Properties
CAS No. |
765-95-7 |
|---|---|
Molecular Formula |
C5H7FO2 |
Molecular Weight |
118.11 g/mol |
IUPAC Name |
5-(fluoromethyl)oxolan-2-one |
InChI |
InChI=1S/C5H7FO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2 |
InChI Key |
TTXVXXUIKSGKMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


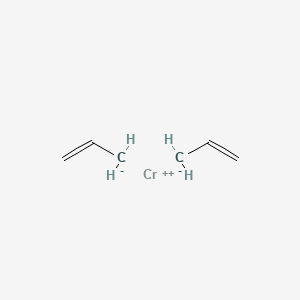
![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)
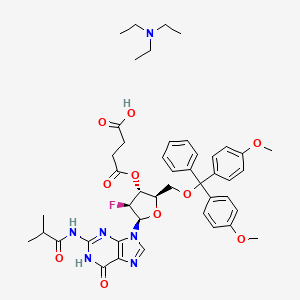
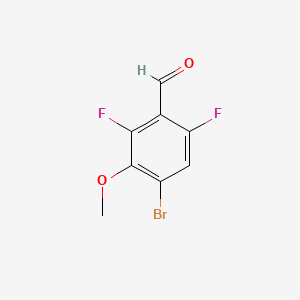
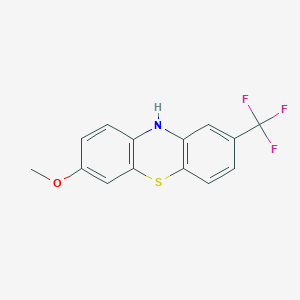
![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)
